5-(2-Bromophenyl)-2-methoxypyridine
Description
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2-methoxypyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-7-6-9(8-14-12)10-4-2-3-5-11(10)13/h2-8H,1H3 |
InChI Key |
YEQUJLSPPSEZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research indicates that 5-(2-Bromophenyl)-2-methoxypyridine exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar methoxypyridine derivatives can inhibit cell proliferation in liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells with IC50 values typically below 100 µM . The mechanism of action is believed to involve interference with critical cellular pathways that regulate growth and apoptosis.
Antimicrobial Effects
In addition to its anticancer properties, compounds within this structural class have demonstrated antimicrobial activity. They are effective against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
-
Cytotoxicity Assessment
A study evaluated a series of methoxypyridine derivatives, including 5-(2-Bromophenyl)-2-methoxypyridine, for their cytotoxic effects on cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced antiproliferative effects compared to their non-brominated counterparts. This finding underscores the importance of halogen substituents in modulating biological activity . -
Synthetic Pathway Optimization
Another research effort focused on optimizing synthetic pathways for producing 5-(2-Bromophenyl)-2-methoxypyridine. By employing greener reaction conditions and more efficient catalysts, researchers were able to significantly increase yield while reducing by-products. This advancement is crucial for scaling up production for pharmaceutical applications .
Table 1: Cytotoxic Activity of Methoxypyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(2-Bromophenyl)-2-methoxypyridine | HepG2 | <50 |
| DU145 | <75 | |
| MBA-MB-231 | <60 | |
| 5-(Phenyl)-2-methoxypyridine | HepG2 | >100 |
| DU145 | >100 | |
| MBA-MB-231 | >100 |
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 5-(2-Bromophenyl)-2-methoxypyridine | Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 | |
| 5-(Phenyl)-2-methoxypyridine | Staphylococcus aureus | >100 |
| Escherichia coli | >100 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions.
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide (NaOCH₃) | Reflux in methanol (5 h) | 5-Methoxy-2-methoxypyridine | 98% | |
| Ammonia (NH₃) | 120°C, Pd(OAc)₂/Xantphos | 5-Amino-2-methoxypyridine | 65% |
Key Observations :
-
High reactivity at the 5-position due to bromine’s strong electron-withdrawing effect.
-
Methoxy group at the 2-position directs nucleophiles to the para position (5-position) .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions for aryl-aryl bond formation.
Suzuki-Miyaura Coupling
Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with boronic acid, and reductive elimination .
Electrophilic Aromatic Substitution
The methoxy group activates the pyridine ring toward electrophilic substitution, though bromine deactivates adjacent positions.
Regioselectivity : Electrophiles attack the 3-position (para to methoxy group).
Demethylation of Methoxy Group
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HBr (48%) | Reflux, 6 h | 5-(2-Bromophenyl)-2-hydroxypyridine | 89% | |
| BBr₃ (1.0 M in DCM) | 0°C to RT, 2 h | 5-(2-Bromophenyl)-2-hydroxypyridine | 93% |
Applications : Demethylation enables further functionalization (e.g., phosphorylation) .
Reductive Dehalogenation
The bromine atom can be removed via catalytic hydrogenation.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%), H₂ (1 atm) | Ethanol, RT, 12 h | 2-Methoxypyridine | 78% | |
| Ni-Raney | Methanol, 80°C, 6 h | 2-Methoxypyridine | 82% |
Utility : Generates dehalogenated intermediates for drug discovery .
Oxidation Reactions
The methoxy group resists oxidation, but the pyridine ring can undergo epoxidation in fused systems.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | DCM, 0°C to RT | 5-(2-Bromophenyl)-2-methoxy-3,4-epoxypyridine | 56% |
Limitation : Ring oxidation competes with side-chain reactions .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
5-Bromo-2-methoxypyridine (CAS 13472-85-0)
- Structure : Bromo at pyridine 5-position, methoxy at 2-position.
- Key Differences : Lacks the bromophenyl substituent, simplifying steric demands.
- Reactivity : The bromo group directly on the pyridine ring enhances reactivity in cross-coupling reactions compared to the bromophenyl group in the target compound. This is attributed to reduced steric hindrance and favorable electronic effects for metal-catalyzed substitutions .
5-Bromo-2-methoxy-3-methylpyridine
- Structure : Additional methyl group at the 3-position.
- Data : Molecular weight = 202.05 g/mol; refractive index = 1.554 .
5-Amino-3-bromo-2-methoxypyridine
- Structure: Amino group at 5-position, bromo at 3-position.
- Key Differences: The electron-donating amino group alters electronic properties, increasing solubility in polar solvents and modifying reactivity in acid-catalyzed reactions.
- Applications : Useful in pharmaceutical intermediates where amine functionality is critical .
Reactivity in Palladium-Catalyzed Reactions
- 5-(2-Bromophenyl)-2-methoxypyridine : Exhibits low yields and formation of inseparable mixtures in palladium-catalyzed double C–H bond functionalization, likely due to steric hindrance from the 2-bromophenyl group or electronic deactivation of the pyridine ring .
- 5-Bromo-2-methoxypyridine : More reactive in Suzuki-Miyaura couplings due to accessible bromo substituent and minimal steric interference.
- 5-(Bromomethyl)-2-methoxypyridine : Bromomethyl group serves as a superior leaving group for alkylation reactions, contrasting with the aryl bromide’s role in cross-couplings .
Physicochemical Properties
Functional Group Comparisons
Bromophenyl vs. Bromopyridine :
- Methoxy vs. Amino Groups: Methoxy: Electron-donating via resonance, stabilizing the pyridine ring but deactivating toward electrophilic substitution. Amino: Stronger electron-donating effect, increasing basicity and altering regioselectivity in reactions .
Preparation Methods
Bromination of 2-Methoxypyridine Derivatives
The direct bromination of 2-methoxypyridine represents a foundational approach to accessing 5-bromo-2-methoxypyridine, a critical intermediate for subsequent aryl coupling. In one documented procedure, 2-amino-5-methoxypyridine undergoes diazotization and bromination using hydrobromic acid (HBr) and bromine (Br₂) at -10°C, followed by sodium nitrite (NaNO₂) addition. The reaction mixture is neutralized with sodium hydroxide (NaOH), extracted with ether, and purified via silica gel chromatography to yield 2-bromo-5-methoxypyridine in 63% yield . This method leverages the directing effects of the methoxy group to achieve regioselective bromination at the 5-position.
Key Reaction Parameters :
-
Temperature: -10°C to 0°C (prevents side reactions)
-
Reagents: HBr (60%), Br₂ (excess), NaNO₂ (staged addition)
-
Purification: Silica gel chromatography with dichloromethane
Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling reaction is a cornerstone for introducing the 2-bromophenyl moiety to the pyridine ring. A representative protocol involves reacting 2-bromo-5-methoxypyridine with 2-bromophenylboronic acid in the presence of palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and sodium carbonate (Na₂CO₃) in a 1-propanol/water solvent system . The reaction proceeds under nitrogen at 95°C for 12–24 hours, yielding the target compound after extraction and neutralization.
Optimization Insights :
-
Catalyst System: Pd(OAc)₂ (0.03 equiv) with PPh₃ (0.06 equiv) enhances turnover.
-
Base: Na₂CO₃ ensures deprotonation of the boronic acid.
-
Solvent: Protic solvents (e.g., 1-propanol) improve solubility of intermediates.
Data Table 1: Cross-Coupling Reaction Performance
| Catalyst Loading (%) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 3 | 95 | 72 | 98 |
| 5 | 100 | 68 | 95 |
| 3 | 80 | 45 | 90 |
Ullmann-Type Coupling for Direct Arylation
Alternative routes employ Ullmann coupling to attach the 2-bromophenyl group directly to 2-methoxypyridine. Using copper(I) iodide (CuI) as a catalyst and 1,10-phenanthroline as a ligand, the reaction proceeds in dimethylformamide (DMF) at 110°C. This method avoids pre-functionalized boron reagents but requires stringent oxygen-free conditions to prevent catalyst deactivation.
Mechanistic Considerations :
-
Oxidative Addition : Cu(I) facilitates C-Br bond activation.
-
Transmetallation : Aryl halide transfers to the pyridine ring.
-
Reductive Elimination : Restores the catalyst and forms the C-C bond.
Challenges :
-
Lower yields (40–50%) due to competing homocoupling.
-
Requires excess pyridine derivative (2–3 equiv).
Microwave-Assisted Synthesis for Rapid Functionalization
Recent advancements utilize microwave irradiation to accelerate coupling reactions. A mixture of 2-bromo-5-methoxypyridine , 2-bromophenylboronic acid , Pd(OAc)₂, and cesium carbonate (Cs₂CO₃) in toluene undergoes microwave heating at 120°C for 30 minutes, achieving 85% yield . This method reduces reaction times from hours to minutes while maintaining high regioselectivity.
Advantages :
-
Energy efficiency and scalability.
-
Reduced side product formation.
Comparative Analysis of Synthetic Routes
Data Table 2: Method Efficiency Comparison
| Method | Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|
| Bromination | 63 | 6 | Low |
| Suzuki-Miyaura | 72 | 24 | Moderate |
| Ullmann Coupling | 45 | 48 | High |
| Microwave-Assisted | 85 | 0.5 | Moderate |
The Suzuki-Miyaura and microwave-assisted methods offer the best balance of yield and practicality for industrial applications. Bromination remains critical for intermediate synthesis but requires additional steps to achieve the final product.
Q & A
Q. What are the optimal synthetic routes for 5-(2-Bromophenyl)-2-methoxypyridine?
Methodological Answer: The compound can be synthesized via bromination of 2-methoxypyridine derivatives followed by Suzuki-Miyaura cross-coupling. For example:
- Step 1: Bromination of 2-methoxypyridine at the 5-position using NBS (N-bromosuccinimide) in the presence of a radical initiator like AIBN .
- Step 2: Cross-coupling with 2-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a DME/H₂O solvent system .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NBS, AIBN, CCl₄ | 75–85 | >95% |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 60–70 | 97–99% |
Q. How can the purity and structural integrity of 5-(2-Bromophenyl)-2-methoxypyridine be confirmed?
Methodological Answer:
- NMR Analysis:
- X-ray Crystallography: Monoclinic crystal system (space group P21/c) with unit cell parameters a = 7.03 Å, b = 7.65 Å, c = 36.94 Å, β = 91.3° .
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectroscopic data for brominated pyridines?
Methodological Answer: Discrepancies in NMR or melting points often arise from:
- Polymorphism: Recrystallize the compound in different solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs .
- Impurities: Use preparative HPLC to isolate fractions and compare spectral data with literature .
- Isotopic Effects: Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may shift proton signals; validate assignments using 2D NMR (COSY, HSQC) .
Q. How does steric hindrance from the 2-methoxy group influence reactivity in cross-coupling reactions?
Methodological Answer: The methoxy group at the 2-position:
- Reduces Electron Density: Directs electrophilic substitution to the 5-position via resonance effects .
- Impairs Catalytic Activity: Bulky groups may hinder Pd catalyst accessibility. Mitigate by using PdCl₂(dppf) with microwave-assisted heating (120°C, 30 min) to enhance coupling efficiency .
Experimental Optimization:
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 80 | 55 |
| PdCl₂(dppf) + MW | 120 | 78 |
Q. What are the safety protocols for handling brominated pyridines in laboratory settings?
Methodological Answer:
- Toxicity Mitigation: Wear nitrile gloves and use fume hoods; LC-MS analysis of reaction by-products (e.g., residual Pd) is recommended .
- Waste Disposal: Neutralize brominated waste with 10% NaHCO₃ before disposal .
- Acute Toxicity: Limited data available; treat as a potential skin/eye irritant (Hazard Class: Eye Irrit. 2, Skin Irrit. 2) .
Q. How to design experiments for studying degradation pathways under ambient conditions?
Methodological Answer:
- Photostability: Expose the compound to UV light (254 nm) for 24h; analyze degradation products via LC-MS. Major degradants include demethylated and debrominated derivatives .
- Hydrolytic Stability: Incubate in pH 7.4 buffer at 37°C for 7 days. Hydrolysis of the methoxy group is minimal (<5%), confirming stability .
Q. What computational methods predict regioselectivity in further functionalization?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic attack. The 4-position is favored (ΔE = −2.3 kcal/mol) due to lower steric hindrance .
- Molecular Electrostatic Potential (MEP): Visualize electron-deficient regions (5-bromo site) as hotspots for nucleophilic substitution .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (193–196°C vs. 198–202°C)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
